molecular formula C15H21NOS B5869368 1-[2-(ethylthio)benzoyl]azepane

1-[2-(ethylthio)benzoyl]azepane

Cat. No.: B5869368
M. Wt: 263.4 g/mol
InChI Key: FHMGSYIEYXWUQI-UHFFFAOYSA-N
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Description

1-[2-(Ethylthio)benzoyl]azepane is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring fused to a benzoyl group substituted at the 2-position with an ethylthio (SCH2CH3) moiety. This compound is of interest in medicinal and agrochemical research due to its sulfur-containing functional group, which may influence bioactivity, metabolic stability, and intermolecular interactions.

Properties

IUPAC Name

azepan-1-yl-(2-ethylsulfanylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c1-2-18-14-10-6-5-9-13(14)15(17)16-11-7-3-4-8-12-16/h5-6,9-10H,2-4,7-8,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMGSYIEYXWUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues of Benzoyl-Azepane Derivatives

Compound Name Substituent on Benzoyl Molecular Formula Molecular Weight Key Properties/Data References
1-[4-(Trifluoromethyl)benzoyl]azepane 4-CF3 C15H16F3NO 313.52 Electron-withdrawing CF3 group enhances metabolic stability; potential pharmaceutical applications .
1-[3-(2-Phenoxyethoxy)benzoyl]azepane 3-(OCH2CH2OPh) C21H25NO3 339.43 Bulky phenoxyethoxy group increases lipophilicity (logP ~3.5); agrochemical candidate .
1-[2-(Ethylthio)benzoyl]azepane 2-SCH2CH3 C15H19NOS 261.38 Ethylthio group confers moderate electron-donating effects; potential herbicide intermediate (inferred from ethylthio analogs) .

Key Observations :

  • Steric Considerations : Substituents at the 2-position (ortho) introduce steric hindrance, which may reduce binding affinity compared to para-substituted analogs like 1-[4-(trifluoromethyl)benzoyl]azepane .
  • Lipophilicity: The ethylthio group increases hydrophobicity relative to polar substituents (e.g., phenoxyethoxy), balancing solubility and membrane permeability .

Thioether-Containing Azepane Derivatives

Compound Name Core Structure Key Functional Group Biological/Toxicological Data References
2-[1-[[[(2E)-3-Chloro-2-propen-1-yl]oxy]imino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one Cyclohexenone-thioether Ethylthio-propyl LC50 (Daphnia magna): 20.2 mg/L; EC50 (algae): 11.4 mg/L .
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane Thiazole-methyl-azepane Thiazole-chlorine No direct data; thiazole moiety suggests insecticidal potential .
This compound Benzoyl-azepane Ethylthio-benzoyl Predicted aquatic toxicity based on ethylthio structural motifs .

Key Observations :

  • Aquatic Toxicity: Ethylthio-containing compounds like the cyclohexenone derivative exhibit moderate-to-high toxicity in aquatic organisms, suggesting that this compound may require stringent environmental safety assessments .
  • Bioactivity : Thioether groups often enhance binding to sulfur-accepting biological targets (e.g., enzymes or receptors), positioning the target compound as a candidate for pesticidal or pharmacological screening .

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